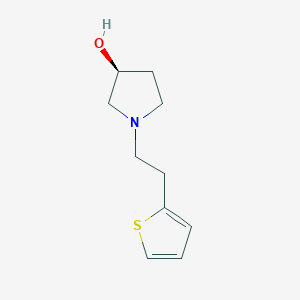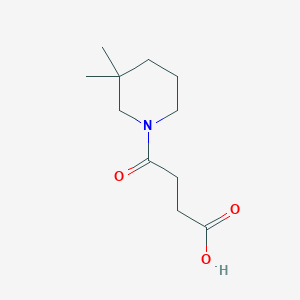
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol, also known as TPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TPEP is a chiral compound, meaning it has two enantiomers with different chemical and biological properties. In
Applications De Recherche Scientifique
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown potential therapeutic applications in various fields of research. In neuroscience, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been investigated for its anti-cancer properties, particularly in breast cancer cells. Additionally, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has shown promise as a potential treatment for diabetes, as it has been found to increase glucose uptake in skeletal muscle cells.
Mécanisme D'action
The mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is not fully understood, but it is believed to involve the activation of the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes such as cell growth, survival, and metabolism. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has also been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. Physiologically, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol has been shown to increase glucose uptake in skeletal muscle cells, which could potentially benefit individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method. (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is also stable under normal laboratory conditions and can be easily purified through recrystallization. However, one limitation of using (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research. One potential direction is the development of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol derivatives with improved solubility and bioavailability. Another direction is the investigation of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol's potential therapeutic applications in other fields, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol and its potential interactions with other drugs.
Conclusion
In conclusion, (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol is a chemical compound with potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has shown promising biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol research that could lead to the development of new treatments and therapies.
Méthodes De Synthèse
The synthesis of (3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol involves the reaction of 2-thiophen-2-ylethylamine with pyrrolidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
IUPAC Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-9-3-5-11(8-9)6-4-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPHQNJGFENTK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-thiophen-2-ylethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)